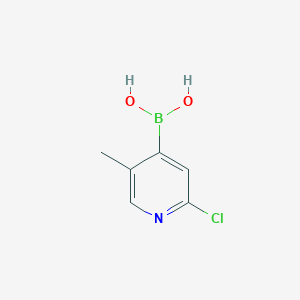

2-Chloro-5-methylpyridine-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-methylpyridine-4-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Chemical Reactions Analysis

This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .科学的研究の応用

Catalysis and Synthesis

2-Chloro-5-methylpyridine-4-boronic acid, as a boronic acid derivative, plays a significant role in catalysis and organic synthesis. Boronic acids are known for their effectiveness in catalyzing esterification reactions. For example, boric acid, a relative of boronic acid derivatives, is highly efficient in catalyzing the dehydrative esterification between alpha-hydroxycarboxylic acids and alcohols. Similarly, N-methyl-4-boronopyridinium iodide, which shares structural features with this compound, surpasses boric acid in catalyzing esterification reactions in excess alcohol, highlighting the potential utility of boronic acid derivatives in synthesis processes (T. Maki, K. Ishihara, Hisashi Yamamoto, 2005).

Photophysical and Electrochemical Applications

The versatility of boronic acid derivatives extends to photophysical and electrochemical applications. For instance, fluorinated boronic acid-appended bipyridinium salts, derived from bipyridines similar to this compound, have been synthesized and utilized to detect and differentiate diol-containing analytes through (19)F NMR spectroscopy. These compounds effectively discriminate between various bioanalytes, such as catechol, dopamine, and sugars like fructose, glucose, and lactose, at low millimolar concentrations, showcasing the potential of boronic acid derivatives in sensor technology (Jörg Axthelm, H. Görls, U. Schubert, A. Schiller, 2015).

Material Science and Polymer Chemistry

In material science and polymer chemistry, boronic acid derivatives contribute to the development of innovative materials. The formation of boronate ester polymers, facilitated by reactions involving aryl boronic acids, showcases the role of boronic acids in creating materials with unique properties. These polymers exhibit strong color due to efficient intrastrand charge-transfer excitations, underscoring the importance of boronic acid derivatives in designing functional materials with specific optical properties (Nicolas Christinat, Emmanuel Croisier, R. Scopelliti, M. Cascella, U. Rothlisberger, K. Severin, 2007).

Medical and Pharmaceutical Research

Boronic acid compounds, including derivatives like this compound, have shown potential in medical and pharmaceutical research. These compounds are explored for their ability to serve as enzyme inhibitors, components in boron neutron capture therapy for cancer treatment, and as mimics of antibodies for recognizing biologically significant saccharides. The unique structural features of boronic acid compounds make them valuable in developing new therapeutic agents and diagnostic tools (Wen-qian Yang, Xingming Gao, B. Wang, 2003).

作用機序

Target of Action

The primary target of 2-Chloro-5-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s worth noting that the compound is part of the organoboron class of reagents, which are known for their stability and environmental benignity

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions , making it a valuable tool in organic synthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of ethers, which have been observed to catalyze the reaction . Additionally, the compound’s stability and environmental benignity make it suitable for use under a variety of conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Chloro-5-methylpyridine-4-boronic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound interacts with palladium in the SM coupling, where oxidative addition occurs with formally electrophilic organic groups .

Molecular Mechanism

In the Suzuki–Miyaura coupling, this compound participates in the transmetalation process, where it acts as a formally nucleophilic organic group . It is transferred from boron to palladium, forming a new Pd–C bond .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them environmentally benign organoboron reagents .

Metabolic Pathways

Boronic acids are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations .

特性

IUPAC Name |

(2-chloro-5-methylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZKLISKPQAJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)

![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)

![{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823009.png)

![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)